8(14)-Dehydro Norgestrel

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

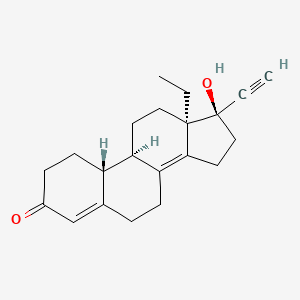

Structure

3D Structure

Eigenschaften

IUPAC Name |

(9R,10R,13R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGNQOCLJHWTGZ-NLEAXPPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747453 | |

| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110785-09-6 | |

| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 8(14)-Dehydro Norgestrel?

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 8(14)-Dehydro Norgestrel, a significant impurity and steroidal analog related to the widely used progestin, Norgestrel. As a Senior Application Scientist, this document synthesizes critical information on its chemical identity, structure, synthesis, analytical characterization, and pharmacological relevance, offering valuable insights for professionals in pharmaceutical research and development.

Chemical Identity and Structure

This compound is a synthetic steroid and a known impurity of Norgestrel, specifically designated as Levonorgestrel EP Impurity A[1][2]. Its chemical structure is closely related to Norgestrel, with the key difference being the presence of a double bond between carbons 8 and 14 of the steroid nucleus.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one[1] |

| CAS Number | 110785-09-6[1] |

| Molecular Formula | C₂₁H₂₆O₂[1] |

| Molecular Weight | 310.43 g/mol [1] |

| Synonyms | Levonorgestrel EP Impurity A, Norgestrel 8(14)-Dehydro Impurity[2] |

2D Chemical Structure

The structural formula of this compound is depicted below, highlighting the characteristic gonane steroid skeleton with an ethyl group at C13, a hydroxyl and an ethynyl group at C17, a ketone at C3, and conjugated double bonds at C4-C5 and C8-C14.

Caption: Formation of this compound as an impurity.

Analytical Characterization

The identification and quantification of this compound in bulk Norgestrel or its formulations are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for separating this compound from Norgestrel and other related impurities.

Table 2: Typical HPLC Method Parameters for Norgestrel Impurity Profiling

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |

| Detection | UV at approximately 240 nm [3] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Experimental Protocol: HPLC Analysis of Norgestrel and Impurities

-

Standard Preparation: Accurately weigh and dissolve reference standards of Norgestrel and this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions. Prepare working standards by serial dilution.

-

Sample Preparation: Dissolve a known amount of the Norgestrel sample in the mobile phase or a suitable solvent to achieve a target concentration.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

-

Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the amount of this compound by comparing its peak area to that of the corresponding standard.

Spectroscopic Characterization

While specific public domain spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure and comparison with Norgestrel.

-

Mass Spectrometry (MS): The nominal mass of this compound is 310.43 g/mol . Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern, aiding in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information. The presence of the C8-C14 double bond would result in characteristic chemical shifts for the protons and carbons in its vicinity, distinguishing it from Norgestrel.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), alkyne (-C≡C-H), ketone (C=O), and alkene (C=C) functional groups.

Caption: Analytical workflow for impurity identification.

Pharmacological Profile and Biological Relevance

The pharmacological activity of impurities is a critical consideration in drug development. While Norgestrel is a potent progestin, the biological activity of this compound is not extensively documented in publicly available literature.

Mechanism of Action of Progestins

Norgestrel, the parent compound, exerts its effects primarily by acting as an agonist at the progesterone receptor (PR).[4] This interaction leads to a cascade of downstream effects, including:

-

Inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH).

-

Thickening of the cervical mucus, which impedes sperm penetration.

-

Alterations in the endometrium that make it less receptive to implantation.

Predicted Activity of this compound

The introduction of the 8(14)-double bond can alter the three-dimensional structure of the steroid, which may, in turn, affect its binding affinity for the progesterone receptor and other steroid receptors. It is plausible that this compound retains some progestational activity, but this would need to be confirmed through in vitro receptor binding assays and in vivo studies. The potential for androgenic or other off-target effects should also be evaluated.

Experimental Protocol: Progesterone Receptor Binding Assay

-

Receptor Preparation: Prepare a cell lysate or a purified progesterone receptor preparation.

-

Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., ³H-progesterone or ³H-R5020) and varying concentrations of the test compound (this compound) and a reference compound (Norgestrel).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration, charcoal adsorption).

-

Quantification: Measure the amount of bound radioactivity.

-

Data Analysis: Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the relative binding affinity (RBA) compared to the reference compound.

Conclusion

This compound is a well-defined impurity of Norgestrel that requires careful monitoring and control during drug manufacturing. Its chemical structure has been elucidated, and analytical methods for its separation and identification are established. While specific pharmacological data is scarce, its structural similarity to Norgestrel suggests the potential for biological activity. Further research into its receptor binding profile and in vivo effects would provide a more complete understanding of its pharmacological significance. This guide provides a foundational understanding for researchers and drug development professionals working with Norgestrel and related compounds.

References

-

PubChem. Norgestrel. [Link]

-

SynZeal. Levonorgestrel EP Impurity A. [Link]

-

Wikipedia. Norgestrel. [Link]

Sources

An In-depth Technical Guide to 8(14)-Dehydro Norgestrel: Physicochemical Properties, Synthesis, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8(14)-Dehydro Norgestrel, a critical process impurity and potential degradation product of the widely used synthetic progestin, Norgestrel, and its active enantiomer, Levonorgestrel. Understanding the properties and control of this impurity is paramount for ensuring the quality, safety, and efficacy of Norgestrel- and Levonorgestrel-containing pharmaceutical products.

Introduction: The Significance of this compound in Pharmaceutical Development

Norgestrel is a synthetic progestogen used in hormonal contraceptives.[1] It is a racemic mixture of two stereoisomers: dextronorgestrel (the inactive isomer) and levonorgestrel (the biologically active isomer).[2] Levonorgestrel is a potent progestin that functions primarily by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn prevents ovulation.[2][3] It also alters the cervical mucus and the endometrium, further contributing to its contraceptive effect.[2]

During the synthesis of Norgestrel and Levonorgestrel, various related substances can be formed as impurities. One of the most significant of these is this compound, also known as Levonorgestrel EP Impurity A.[4] The presence of this and other impurities must be carefully controlled to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[5] This guide delves into the core physicochemical properties, formation pathways, and analytical methodologies for the identification and quantification of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods and for assessing its potential impact on the stability and bioavailability of the active pharmaceutical ingredient (API).

| Property | Value | Source(s) |

| CAS Number | 110785-09-6; 1260525-53-8 | [6][7] |

| Chemical Name | (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one | [6] |

| Synonyms | Levonorgestrel EP Impurity A, Delta-8(14)-Levonorgestrel, Norgestrel 8(14)-Dehydro Impurity | [4] |

| Molecular Formula | C₂₁H₂₆O₂ | [8] |

| Molecular Weight | 310.43 g/mol | [8] |

| Appearance | Off-white solid | [9] |

| Solubility | Soluble in Methanol | [8] |

Formation and Synthesis

This compound is primarily formed as a process-related impurity during the synthesis of Norgestrel. One of the key steps in the total synthesis of Norgestrel involves the cyclization of a secosteroid intermediate via dehydration, which can lead to the formation of a 13-ethylgona-1,3,5(10)-8,14-pentaene structure.[2] Subsequent reduction and ethynylation steps can result in the formation of the 8(14)-dehydro impurity alongside the desired product.

The formation of this impurity is influenced by the specific reaction conditions, including the choice of reagents, solvents, and temperature. Acidic conditions, in particular, can promote dehydration and isomerization reactions that lead to the formation of various unsaturated impurities.

Caption: Generalized pathway for Norgestrel synthesis and the formation of this compound.

Analytical Methodologies for Detection and Quantification

The control of this compound levels in Norgestrel and Levonorgestrel drug substances and products is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

Representative HPLC Method

A stability-indicating HPLC method can be developed and validated for the simultaneous determination of Levonorgestrel and its related substances, including this compound. The following is a representative method based on published literature.[5][11]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Waters Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Sample Preparation:

A stock solution of the Levonorgestrel sample is prepared by dissolving an accurately weighed amount in a suitable diluent (e.g., a mixture of acetonitrile and water). This stock solution is then further diluted to an appropriate concentration for HPLC analysis.

Method Validation

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[11] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: A typical analytical workflow for the quantification of this compound.

Pharmacological and Toxicological Considerations

There is limited publicly available information on the specific pharmacological activity and toxicology of this compound. As a steroidal compound structurally related to Norgestrel, it could potentially interact with steroid receptors, but its activity profile is uncharacterized.

In the absence of specific data, the primary approach to managing the risks associated with this and other impurities is to control their levels in the final drug product to within acceptable limits as defined by regulatory guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the qualification of impurities based on their observed levels in clinical trial materials and established thresholds. For most impurities, a qualification threshold of 0.15% or 1.0 mg per day intake (whichever is lower) is applied.

The toxicological profile of the parent compound, Norgestrel, has been well-characterized. It is known to have hormonal effects and is classified as a possible reproductive toxicant.[2] Long-term toxicological studies on progestins used in contraceptives have generally shown a safety profile consistent with their hormonal activity.[12]

Conclusion and Future Perspectives

This compound is a key process-related impurity in the synthesis of Norgestrel and Levonorgestrel. Its effective identification, quantification, and control are essential for ensuring the quality and safety of these important hormonal contraceptives. This guide has provided a comprehensive overview of its physicochemical properties, formation pathways, and the analytical methodologies used for its control.

Future research in this area could focus on the isolation and detailed pharmacological and toxicological characterization of this compound to better understand its potential biological effects. Additionally, the development of more efficient synthetic routes that minimize the formation of this and other impurities would be a significant advancement in the manufacturing of Norgestrel and Levonorgestrel.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16051930, Norgestrel. [Link].

-

Wikipedia. Norgestrel. [Link].

-

ResearchGate. ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. [Link].

-

SynZeal. Levonorgestrel EP Impurity A. [Link].

-

Pharmaffiliates. Levonorgestrel-impurities. [Link].

-

MDPI. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk. [Link].

- Google Patents. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6533-00-2, (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. [Link].

-

Pharmaffiliates. CAS No : 1260525-53-8 | Product Name : Levonorgestrel - Impurity A| Chemical Name : 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one. [Link].

-

OEHHA. Hazard Identification of Progesterone. [Link].

-

ResearchGate. (PDF) ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. [Link].

-

Waters. USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. [Link].

-

U.S. Food and Drug Administration. Finding of No Significant Impact. [Link].

-

SynZeal. Levonorgestrel EP Impurity B. [Link].

-

Rajshahi University. Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. [Link].

-

U.S. Food and Drug Administration. Non-Clinical Review(s). [Link].

-

PubMed. Toxicology of progestogens of implantable contraceptives for women. [Link].

-

International Journal of Pharmaceutical Research & Allied Sciences. Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 121231040, Levonorgestrel-D6 (major). [Link].

Sources

- 1. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Levonorgestrel EP Impurity A | 1260525-53-8 | SynZeal [synzeal.com]

- 5. allsciencejournal.com [allsciencejournal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Levonorgestrel EP impurity A - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. esschemco.com [esschemco.com]

- 10. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toxicology of progestogens of implantable contraceptives for women - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Formation of 8(14)-Dehydro Norgestrel

Abstract

This technical guide provides a comprehensive overview of the total synthesis of Norgestrel, a widely used synthetic progestin. Furthermore, it delves into the formation of a critical process-related impurity, 8(14)-Dehydro Norgestrel. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It elucidates the intricate chemical transformations, reaction mechanisms, and experimental considerations pivotal to understanding and controlling the synthesis of Norgestrel and its impurities. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthetic pathway.

Introduction: Norgestrel and its Significance

Norgestrel is a second-generation synthetic progestin, a class of steroid hormones that mimic the effects of progesterone. It is a key active pharmaceutical ingredient (API) in hormonal contraceptives, including combination oral contraceptive pills and in menopausal hormone therapy. Chemically, Norgestrel is a racemic mixture of two stereoisomers: dextro-norgestrel and levo-norgestrel. The biological activity, however, resides almost exclusively in the levorotatory enantiomer, levonorgestrel. The gonane steroid skeleton of Norgestrel provides a unique structure-activity relationship, conferring high progestational potency.

The purity of Norgestrel is of paramount importance for its clinical efficacy and safety. Process-related impurities, arising from side reactions during synthesis, must be carefully controlled and characterized. One such critical impurity is this compound, also known as Levonorgestrel EP Impurity A. This guide will first detail a prominent total synthesis route to Norgestrel and then specifically address the chemical pathway leading to the formation of this unsaturated impurity.

Total Synthesis of Norgestrel: A Step-by-Step Elucidation

The total synthesis of Norgestrel is a multi-step process that involves the construction of the tetracyclic steroid nucleus from simpler aromatic precursors. One of the well-established routes, based on the initial work by Smith and Hughes, is outlined below. This pathway showcases a series of classic organic transformations, each with a specific purpose in building the complex steroidal architecture.

Overall Synthetic Workflow

The synthesis can be conceptually divided into the construction of a tricyclic intermediate followed by the crucial cyclization to form the steroid core, and subsequent functional group manipulations to arrive at the final Norgestrel molecule.

Caption: A high-level overview of the key stages in the total synthesis of Norgestrel.

Detailed Experimental Protocols and Mechanistic Insights

The following sections provide a detailed breakdown of the key transformations in the synthesis of Norgestrel.

Step 1: Preparation of the Secosteroid Intermediate

The initial phase of the synthesis focuses on constructing a tricyclic system, often referred to as a secosteroid, which contains all the necessary carbon atoms for the final steroid nucleus. A representative synthesis starts with 6-methoxy-α-tetralone.[1] This is reacted with vinylmagnesium bromide, and the resulting 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol is condensed with 2-ethyl-1,3-cyclopentanedione.[1] This condensation reaction, typically a Michael addition, is a critical carbon-carbon bond-forming step.

| Reaction Stage | Starting Materials | Key Reagents | Product |

| Secosteroid Formation | 6-methoxy-α-tetralone, 2-ethyl-1,3-cyclopentanedione | Vinylmagnesium bromide, base (e.g., pyridine) | Tricyclic secosteroid |

Step 2: Acid-Catalyzed Cyclodehydration - Formation of the Gonane Core

This is arguably the most crucial and mechanistically insightful step in the synthesis. The open-chain secosteroid is subjected to an acid-catalyzed intramolecular aldol condensation followed by dehydration to form the tetracyclic steroid core. A common and effective catalyst for this transformation is a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent that allows for the azeotropic removal of water, such as toluene, driving the equilibrium towards the cyclized product.[1]

-

Experimental Protocol: The tricyclic intermediate is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Causality and Expertise: The choice of a strong, non-nucleophilic acid like TsOH is critical. It efficiently protonates the carbonyl group, facilitating the intramolecular aldol reaction, and subsequently promotes the dehydration of the resulting β-hydroxy ketone to form the thermodynamically stable conjugated enone system within the newly formed ring. The azeotropic removal of water is a classic technique to drive reversible reactions to completion.

Step 3: Stereoselective Reductions

The newly formed tetracyclic core contains several double bonds that need to be selectively reduced to establish the correct stereochemistry of the final Norgestrel molecule. This is typically achieved through a series of catalytic hydrogenations and chemical reductions.

-

Catalytic Hydrogenation: The aromatic ring is reduced using a potent catalytic system, often involving lithium in liquid ammonia (a Birch reduction), to yield a diene system.[1] Subsequent catalytic hydrogenation, for instance with Raney nickel, can be employed to reduce other double bonds. The choice of catalyst and reaction conditions is crucial for achieving the desired stereoselectivity.

-

Ketone Reduction: A ketone group on the steroid backbone is reduced to a hydroxyl group using a reducing agent like sodium borohydride. This reduction is often highly stereoselective due to the steric hindrance of the steroid framework, leading to the formation of the desired β-alcohol.

Step 4: Ethynylation at C-17

To introduce the characteristic 17α-ethynyl group of Norgestrel, the 17-keto group is reacted with an acetylide anion. This is typically generated in situ from acetylene gas and a strong base, such as potassium tert-butoxide or an organolithium reagent, in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Experimental Protocol: A solution of the 17-keto steroid in anhydrous THF is cooled in an ice bath. A solution of potassium tert-butoxide in THF is added, followed by the slow bubbling of acetylene gas through the reaction mixture. The reaction is quenched with water, and the product is extracted.

-

Trustworthiness and Self-Validation: The exclusion of water is critical in this step, as the acetylide anion is a strong base and would be protonated by any protic solvent. The progress of the reaction can be monitored by the disappearance of the starting ketone on TLC. The formation of the tertiary alcohol can be confirmed by infrared (IR) spectroscopy, which will show the appearance of a hydroxyl stretch and the disappearance of the ketone carbonyl stretch.

Step 5: Final Hydrolysis

The final step in the synthesis involves the hydrolysis of the enol ether group at C-3 to regenerate the 3-keto-Δ⁴-ene functionality characteristic of Norgestrel. This is typically achieved by treatment with a mineral acid, such as hydrochloric acid, in an alcoholic solvent.[1]

Formation of this compound: A Mechanistic Perspective

This compound is a common process-related impurity in the synthesis of Norgestrel. Its formation is intimately linked to the acid-catalyzed cyclodehydration step.

The Role of Acid-Catalyzed Dehydration

During the acid-catalyzed cyclization of the secosteroid intermediate, the formation of a carbocation intermediate is a key mechanistic feature. While the desired reaction pathway leads to the formation of the Δ⁵(¹⁰) and subsequently the Δ⁴ double bond, alternative dehydration pathways can occur, leading to the formation of thermodynamically stable, albeit undesired, double bonds.

The formation of the 8(14)-double bond is a result of an elimination reaction involving a carbocation intermediate at C-8 or C-14. The acidic conditions used for the cyclodehydration can promote the elimination of a proton from C-8 or C-14, leading to the formation of the Δ⁸(¹⁴) unsaturated impurity.

Proposed Mechanism of Formation

Caption: A proposed mechanism for the formation of this compound during the acid-catalyzed cyclodehydration step.

The stability of the resulting double bond plays a significant role in the product distribution. The Δ⁸(¹⁴) double bond is a trisubstituted double bond, which is thermodynamically quite stable. The reaction conditions, such as the strength of the acid, temperature, and reaction time, can influence the ratio of the desired product to the 8(14)-dehydro impurity.

Control and Mitigation Strategies

Controlling the formation of this compound is a critical aspect of process development for Norgestrel synthesis. Strategies to minimize its formation include:

-

Optimization of Reaction Conditions: Careful control of the acid catalyst concentration, temperature, and reaction time can favor the kinetic product (the desired isomer) over the thermodynamic product (the 8(14)-dehydro impurity).

-

Choice of Acid Catalyst: While strong acids are necessary for the cyclization, exploring milder acidic conditions or alternative catalysts could potentially reduce the extent of side reactions.

-

Purification: Efficient purification methods, such as column chromatography or recrystallization, are essential to remove the 8(14)-dehydro impurity from the final Norgestrel product to meet pharmacopeial standards.

Conclusion

The total synthesis of Norgestrel is a testament to the power of organic chemistry in constructing complex and biologically active molecules. This guide has provided a detailed walkthrough of a prominent synthetic route, emphasizing the rationale behind key experimental choices. Furthermore, it has shed light on the formation of the critical process-related impurity, this compound, by proposing a plausible mechanism rooted in the principles of acid-catalyzed reactions. For researchers and professionals in the pharmaceutical industry, a thorough understanding of both the primary synthesis pathway and the potential side reactions is indispensable for the development of robust, efficient, and high-purity manufacturing processes for this important therapeutic agent.

References

-

PubChem. Norgestrel. National Center for Biotechnology Information. [Link]

-

Wikipedia. Norgestrel. [Link]

-

SynZeal. Levonorgestrel EP Impurity A. [Link]

-

Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]

-

Chemistry LibreTexts. Acid-Catalyzed Hydration. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 8(14)-Dehydro Norgestrel

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 8(14)-Dehydro Norgestrel, a known impurity and structural analog of the synthetic progestin Norgestrel. Given the limited direct research on this specific compound, this document synthesizes information on the well-characterized parent compound, Norgestrel, and its biologically active enantiomer, Levonorgestrel, to hypothesize the potential pharmacological profile of this compound. The core of this guide is a detailed exposition of the essential experimental protocols required to elucidate its receptor binding affinity, in vitro cellular effects, and in vivo physiological responses. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to characterize the biological activity and potential toxicological implications of this and other steroid hormone impurities.

Introduction: The Imperative to Characterize Steroid Impurities

Norgestrel, a widely used synthetic progestin in hormonal contraceptives, is a racemic mixture of dextronorgestrel and levonorgestrel; the latter is the biologically active component.[1][2] Levonorgestrel exerts its contraceptive effect primarily by inhibiting ovulation, altering the cervical mucus to prevent sperm penetration, and modifying the endometrium to hinder implantation.[1] It is a potent agonist of the progesterone receptor (PR) and also exhibits weak androgenic activity.[3]

During the synthesis and storage of Norgestrel, various related substances, or impurities, can form.[4][5][6] this compound has been identified as one such impurity.[3][7] The characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and regulatory oversight to ensure the safety and efficacy of the final drug product. Even minor structural modifications to a steroid backbone can significantly alter its biological activity, leading to unexpected hormonal or anti-hormonal effects.

This guide will, therefore, focus on the potential biological activity of this compound, drawing inferences from its structural similarity to Levonorgestrel. More importantly, it will provide a detailed roadmap of the experimental methodologies required to definitively characterize its pharmacological profile.

Molecular Profile of this compound

-

Chemical Name: (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one[3]

-

Synonyms: Levonorgestrel EP Impurity A[7]

Structural Comparison with Levonorgestrel:

This compound shares the core steroidal structure of Levonorgestrel, including the 3-keto group and the double bond at the 4th position, which are crucial for progestogenic activity. The key distinction is the presence of an additional double bond between the 8th and 14th carbon atoms. This structural alteration may influence the molecule's three-dimensional conformation and, consequently, its binding affinity to various steroid receptors.

Hypothesized Biological Activity and Mechanism of Action

Based on its structural similarity to Levonorgestrel, it is plausible to hypothesize that this compound may possess progestogenic and androgenic properties. The primary mechanism of action for progestins involves binding to and activating the progesterone receptor (PR), a nuclear transcription factor.[8] Upon ligand binding, the PR dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.

The introduction of the 8(14)-double bond could potentially:

-

Alter Receptor Binding Affinity: It may increase or decrease the affinity for the progesterone receptor (PR) and other steroid receptors like the androgen receptor (AR) and estrogen receptor (ER).

-

Modify Agonist/Antagonist Profile: The compound could act as a full agonist, a partial agonist, or even an antagonist at these receptors.

-

Impact Metabolism: The altered structure may affect its metabolic pathway and clearance rate compared to Levonorgestrel.

The following diagram illustrates the potential signaling pathway of this compound, assuming it acts as a progestin.

Caption: Hypothesized mechanism of action for this compound.

A Framework for Experimental Characterization

To move from hypothesis to evidence, a systematic evaluation of the biological activity of this compound is necessary. The following sections outline the key experimental protocols.

Receptor Binding Assays

The initial step in characterizing a novel steroid is to determine its binding affinity for relevant nuclear receptors. Competitive radioligand binding assays are the gold standard for this purpose.

Objective: To determine the relative binding affinity (RBA) of this compound for the human progesterone (PR), androgen (AR), and estrogen (ER) receptors.

Protocol: Progesterone Receptor Competitive Binding Assay

-

Preparation of Cytosol:

-

Homogenize human uterine tissue or PR-expressing cells (e.g., T47D cells) in a suitable buffer (e.g., Tris-EDTA buffer) on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the PR.

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Competitive Binding:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled progestin (e.g., [³H]-Promegestone) with a fixed amount of cytosolic protein.

-

Add increasing concentrations of unlabeled competitor: this compound, Levonorgestrel (positive control), and a non-binding steroid (negative control).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

-

Incubate for a short period on ice and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity in the supernatant (containing the bound radioligand) using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Levonorgestrel / IC₅₀ of this compound) x 100

-

Note: Similar protocols should be followed for AR and ER binding assays, using appropriate radioligands (e.g., [³H]-R1881 for AR, [³H]-Estradiol for ER) and receptor sources.

In Vitro Cell-Based Assays

Cell-based assays are essential to determine if receptor binding translates into a functional cellular response (agonist or antagonist activity).

The human breast cancer cell line T47D expresses high levels of PR and its proliferation is modulated by progestins.[9]

Objective: To assess the effect of this compound on the proliferation of T47D cells.

Protocol:

-

Cell Culture:

-

Culture T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[10]

-

For the assay, switch the cells to a steroid-depleted medium (e.g., phenol red-free RPMI with charcoal-stripped FBS) for 24-48 hours to reduce background hormonal effects.

-

-

Treatment:

-

Seed the cells in 96-well plates at an appropriate density.[11]

-

Treat the cells with a range of concentrations of this compound, Levonorgestrel (positive control), and vehicle (negative control).

-

To test for anti-progestogenic activity, co-treat cells with a fixed concentration of Levonorgestrel and increasing concentrations of this compound.

-

-

Proliferation Assessment:

-

Data Analysis:

-

Plot cell proliferation (as a percentage of the vehicle control) against the logarithm of the compound concentration.

-

Calculate the EC₅₀ (effective concentration for 50% of the maximal response) for agonistic activity or the IC₅₀ for antagonistic activity.

-

Reporter gene assays provide a sensitive and specific method to quantify the activation of a particular steroid receptor.[13][14][15]

Objective: To measure the ability of this compound to induce transcription via the PR.

Protocol:

-

Cell Line and Reporter Construct:

-

Use a cell line that expresses the PR (e.g., T47D or HEK293 cells transfected with a PR expression vector).

-

Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple progesterone response elements (PREs).

-

-

Treatment:

-

Plate the transfected cells and treat with various concentrations of this compound, Levonorgestrel, and vehicle.

-

-

Luciferase Assay:

-

After 18-24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀.

-

The following diagram outlines the workflow for in vitro characterization.

Sources

- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norgestrel - Wikipedia [en.wikipedia.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. The Antiproliferative Effects of Progestins in T47D Breast Cancer Cells Are Tempered by Progestin Induction of the ETS Transcription Factor Elf5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. Human Breast Cell T-47D-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

An In-Depth Technical Guide to the Pharmacological and Toxicological Profile of 8(14)-Dehydro Norgestrel

A note on the scope of this document: Direct pharmacological and toxicological data for 8(14)-Dehydro Norgestrel, a known impurity of the synthetic progestin Norgestrel, is not extensively available in public literature.[1] Therefore, this guide provides a comprehensive profile of the parent compound, Norgestrel, and its biologically active L-enantiomer, Levonorgestrel, as a primary reference. The potential implications of the 8(14)-dehydrogenation on the pharmacological and toxicological properties will be discussed based on established structure-activity relationships of synthetic progestins. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Core Pharmacology of Norgestrel and Levonorgestrel

Norgestrel is a synthetic steroidal progestin used in oral contraceptives.[2] It is a racemic mixture of two stereoisomers: dextronorgestrel and levonorgestrel.[2] The biological activity of Norgestrel is primarily attributed to Levonorgestrel.[2]

Mechanism of Action

The primary mechanism of action of Levonorgestrel, and by extension Norgestrel, is its interaction with progesterone receptors. Progestins, including Levonorgestrel, enter target cells through passive diffusion and bind to cytosolic progesterone receptors.[2] This steroid-receptor complex then translocates to the nucleus, where it initiates transcription, leading to an increase in protein synthesis.[2]

The contraceptive effects of Norgestrel are multifaceted and include:

-

Inhibition of Ovulation: Progestin-only oral contraceptives like those containing Norgestrel can suppress ovulation in about half of the user's cycles.[3] They achieve this by lowering the mid-cycle peaks of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3]

-

Thickening of Cervical Mucus: Norgestrel increases the viscosity of the cervical mucus, which impedes sperm penetration into the uterus.[2][3]

-

Endometrial Alterations: It induces changes in the endometrium, making it less receptive to implantation of a fertilized egg.[3][4]

-

Tubal Motility Alteration: The movement of the ovum through the fallopian tubes is slowed.[2][3]

Pharmacokinetics

The pharmacokinetic profile of Levonorgestrel has been extensively studied.

| Pharmacokinetic Parameter | Value | Source |

| Absorption | Rapidly and completely absorbed after oral administration. | [5] |

| Distribution | Binds strongly to Sex Hormone Binding Globulin (SHBG). | [6] |

| Metabolism | Primarily hepatic, involving reduction of the A-ring and hydroxylation. | [7] |

| Excretion | Excreted in urine and feces as metabolites. | [2] |

| Biological Half-Life | Approximately 22 hours after a single dose. | [8] |

Causality in Experimental Choices: The extensive study of Levonorgestrel's pharmacokinetics is crucial for optimizing dosing regimens in contraceptive formulations.[5] Understanding its high binding affinity to SHBG is critical, as fluctuations in SHBG levels, influenced by factors like co-administered estrogens, can significantly alter the free, biologically active concentration of Levonorgestrel.[6]

Part 2: Toxicological Profile of Norgestrel and Levonorgestrel

The toxicological profile of progestins used in contraceptives, including Levonorgestrel, has been well-characterized through preclinical and clinical studies.[9]

Acute and Chronic Toxicity

Long-term toxicological studies in animal models have generally shown that the primary effects of progestins are related to their progestational activity, with the main target organs being the pituitary gland, reproductive organs, and adrenal glands.[10] Studies on Levonorgestrel have not revealed significant toxic side effects on the liver, kidneys, bone marrow, or blood coagulation in rats and dogs.[10]

Genotoxicity

The genotoxicity of synthetic progestins has been a subject of investigation. Some studies have suggested that certain progestins, including Norgestrel, may exhibit genotoxic effects, particularly in the presence of metabolic activation.[11] The proposed mechanism involves the generation of free radicals.[11]

Reproductive and Developmental Toxicity

Norgestrel is classified as a substance that can cause developmental toxicity.[2] Preclinical studies in animals are designed to assess the effects of a substance on all phases of the reproductive cycle.[12][13] These studies typically follow guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[12][14]

Part 3: The Case of this compound: An Impurity Profile

As an impurity, this compound is a substance that may be present in the final pharmaceutical product in small quantities.[1] Its pharmacological and toxicological properties are not well-documented. However, we can infer potential characteristics based on its structural difference from the parent molecule.

The presence of a double bond at the 8(14) position introduces a planar configuration in the B/C ring junction, which could potentially alter its binding affinity for the progesterone receptor and other steroid receptors. This could lead to a different pharmacological and toxicological profile compared to Norgestrel.

Hypothesized Implications of the 8(14)-Double Bond:

-

Receptor Binding: The altered stereochemistry could either increase or decrease the affinity for the progesterone receptor, potentially affecting its potency. It may also alter its binding profile to other steroid receptors (androgen, glucocorticoid), which could lead to different off-target effects.

-

Metabolism: The introduction of the double bond could create a new site for metabolic attack or alter the existing metabolic pathways of Norgestrel, potentially leading to the formation of different metabolites with their own unique pharmacological and toxicological activities.

Part 4: Experimental Protocols for Pharmacological and Toxicological Assessment

A comprehensive evaluation of a novel progestin or an impurity like this compound would involve a battery of in vitro and in vivo assays.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: Use of a cell line overexpressing the human progesterone receptor (e.g., T47D cells) or purified recombinant human progesterone receptor.

-

Radioligand Binding: A radiolabeled progestin (e.g., ³H-promegestone) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Separation is achieved by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Uterine Weight Assay (Allen-Doisy Test)

Objective: To assess the progestational activity of the test compound in vivo.

Methodology:

-

Animal Model: Immature or ovariectomized female rabbits or rats.

-

Estrogen Priming: Animals are primed with estrogen to induce endometrial proliferation.

-

Test Compound Administration: The test compound is administered daily for a specified period (e.g., 5 days).

-

Necropsy: Animals are euthanized, and the uteri are excised and weighed.

-

Data Analysis: The increase in uterine weight in the test group is compared to that of a vehicle-treated control group and a group treated with a reference progestin (e.g., progesterone or levonorgestrel).

Ames Test for Genotoxicity

Objective: To evaluate the mutagenic potential of the test compound.

Methodology:

-

Bacterial Strains: Use of several strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Counting: Plates are incubated, and the number of revertant colonies (those that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Reproductive and Developmental Toxicity Screening (OECD 421)

Objective: To provide initial information on the potential effects of a substance on reproduction and development.[12]

Methodology:

-

Animal Model: Typically rats.

-

Dosing: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.[12]

-

Endpoints: A wide range of endpoints are evaluated, including mating performance, fertility, duration of gestation, litter size, pup viability, and growth.[12] Gross and histopathological examination of reproductive organs is also performed.[12]

Part 5: Conclusion and Future Directions

While the pharmacological and toxicological profile of Norgestrel and Levonorgestrel is well-established, there is a clear knowledge gap regarding the specific properties of the this compound impurity. The presence of the 8(14)-double bond has the potential to significantly alter the molecule's interaction with biological systems.

Future research should focus on the following:

-

Synthesis and Purification: Development of a robust method for the synthesis and purification of this compound to enable its pharmacological and toxicological characterization.

-

In Vitro Profiling: Comprehensive in vitro studies to determine its binding affinity for a panel of steroid receptors and its potential for off-target effects.

-

In Vivo Studies: If in vitro studies warrant further investigation, in vivo studies should be conducted to assess its pharmacological potency and toxicological profile.

-

Metabolite Identification: Characterization of its metabolic fate to identify any unique metabolites and assess their biological activity.

A thorough understanding of the pharmacological and toxicological profile of this compound is essential for ensuring the safety and efficacy of Norgestrel-containing pharmaceutical products.

References

- U.S. Food and Drug Administration. (n.d.). Finding of No Significant Impact.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12345, Norgestrel. Retrieved from [Link]

-

Hemarsh Technologies. (n.d.). Norgestrel 8(14)-Dehydro Impurity. Retrieved from [Link]

- Kuhnz, W., Staks, T., & Jütting, G. (1994). Pharmacokinetics of levonorgestrel and ethinylestradiol in 14 women during three months of treatment with a tri-step combination oral contraceptive. Contraception, 50(6), 563–579.

-

Janusinfo.se. (2025, March 12). Levonorgestrel. Retrieved from [Link]

-

1mg. (2025, November 25). Dydroboon Tablet: View Uses, Side Effects, Price and Substitutes. Retrieved from [Link]

- Hubacher, D., Chen, P. L., & Park, S. (2015). In vivo release of levonorgestrel from Sino-implant (II)

- Yildiz, Y., Muezzinoglu, B., & Yilmaz, B. (2014). Mechanism of action of the levonorgestrel-releasing intrauterine system in the treatment of heavy menstrual bleeding. International Journal of Gynecology & Obstetrics, 125(3), 253–256.

- Jordan, V. C. (2002). Toxicology of progestogens of implantable contraceptives for women. Contraception, 65(1), 3–8.

- Edelman, A., & Stanczyk, F. Z. (2014). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Contraception, 89(4), 241–256.

- Ahmad, M., & Shadab, G. G. H. A. (2012). A Review on the Genotoxic Effects of Some Synthetic Progestins. Journal of Cancer Science & Therapy, 4(11).

-

U.S. Food and Drug Administration. (2012, October 9). Clinical Pharmacology Review. Retrieved from [Link]

-

National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

- Hubacher, D., Chen, P. L., & Park, S. (2015). In vivo Release of Levonorgestrel from Sino-implant (II) – An Innovative Comparison of Explant Data.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2011, June 12). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, February 25). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

- American College of Obstetricians and Gynecologists. (2023, January). Mechanism of Action of Levonorgestrel Emergency Contraceptive Pills.

- Oettel, M., & Kurischko, A. (1980). Long term toxicological studies on the progestin STS 557. Experimental and Clinical Endocrinology, 76(2), 153–166.

- Marcondes, J. A., et al. (2002). Pharmacokinetic study of different dosing regimens of levonorgestrel for emergency contraception in healthy women. Human Reproduction, 17(6), 1472–1476.

- Sivin, I., et al. (2002). Model-Based Analysis of In Vivo Release Data of Levonorgestrel Implants: Projecting Long-Term Systemic Exposure. Pharmaceutics, 15(5), 785.

- Fent, K. (2015). The Challenge Presented by Progestins in Ecotoxicological Research: A Critical Review. Environmental Science & Technology, 49(4), 1997–2008.

- European Centre for Ecotoxicology and Toxicology of Chemicals. (1998). Monograph No.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Safety Guidelines. Retrieved from [Link]

- Office of Environmental Health Hazard Assessment. (2004, August 2).

-

Therapeutic Goods Administration. (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

- Fotherby, K. (1996). Levonorgestrel. Clinical pharmacokinetics. Clinical Pharmacokinetics, 31(6), 423–434.

-

National Toxicology Program. (2011, July 28). OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. Retrieved from [Link]

- European Medicines Agency. (1998, March). ICH Topic S 6. Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- Organisation for Economic Co-operation and Development. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment.

- ResearchGate. (2025, August 5). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test).

Sources

- 1. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]

- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ec-ec.org [ec-ec.org]

- 5. researchgate.net [researchgate.net]

- 6. Levonorgestrel. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of levonorgestrel and ethinylestradiol in 14 women during three months of treatment with a tri-step combination oral contraceptive: serum protein binding of levonorgestrel and influence of treatment on free and total testosterone levels in the serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicology of progestogens of implantable contraceptives for women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long term toxicological studies on the progestin STS 557 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Degradation Products and Stability of 8(14)-Dehydro Norgestrel

Foreword for the Researcher

In the landscape of pharmaceutical development and quality control, a comprehensive understanding of a drug substance's stability profile is paramount. This guide is designed for researchers, scientists, and drug development professionals who are tasked with investigating the degradation pathways and ensuring the stability of progestogenic steroids, with a specific focus on 8(14)-Dehydro Norgestrel. As a known impurity of Norgestrel, understanding its stability is crucial for the safety and efficacy of the final drug product.

This document deviates from a rigid template, instead offering a narrative built on scientific first principles and field-proven methodologies. We will delve into the theoretical degradation pathways of this compound, drawing parallels with its close structural analog, Levonorgestrel, while highlighting the unique chemical liabilities introduced by the 8(14)-double bond. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for your investigations.

Our objective is to equip you not just with protocols, but with the scientific rationale to make informed decisions in your laboratory. Every recommendation is grounded in established chemical principles and regulatory expectations for stability-indicating studies.

Introduction to this compound: A Critical Impurity

This compound is recognized as a significant impurity in the synthesis of Norgestrel, a widely used synthetic progestin.[1] Its chemical structure is closely related to Levonorgestrel, the active enantiomer of Norgestrel. The key distinguishing feature of this compound is the presence of a double bond between carbons 8 and 14 of the steroid nucleus. This structural modification has a profound impact on the molecule's conformation and, critically, its chemical stability.

| Chemical Data | |

| Analyte Name | This compound |

| Synonyms | Levonorgestrel EP Impurity A, (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one |

| CAS Number | 110785-09-6 |

| Molecular Formula | C21H26O2 |

| Molecular Weight | 310.43 |

The presence of this additional site of unsaturation introduces potential new degradation pathways that may not be observed for Levonorgestrel. Therefore, a dedicated stability study of this impurity is not merely a regulatory formality but a scientific necessity to ensure the quality and safety of Norgestrel-containing pharmaceuticals.

Postulated Degradation Pathways: A Mechanistic Approach

While specific degradation studies on this compound are not extensively reported in the public domain, we can postulate its degradation pathways based on the known reactivity of steroidal systems and the extensive literature on Levonorgestrel's forced degradation.[2][3] The primary sites of chemical instability in this compound are the conjugated ketone system in the A-ring, the tertiary alcohol and ethynyl group at C-17, and the pivotal 8(14)-double bond.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under acidic and basic conditions, Levonorgestrel is known to be susceptible to degradation.[3] For this compound, similar vulnerabilities are anticipated, with the potential for unique pathways involving the 8(14)-double bond.

-

Acid-Catalyzed Degradation: In the presence of strong acids, the tertiary hydroxyl group at C-17 could be protonated and eliminated, leading to the formation of a carbocation. Rearrangement of this carbocation, a common reaction in steroid chemistry, could lead to a variety of degradation products. Furthermore, the 8(14)-double bond may undergo isomerization or hydration under acidic conditions.

-

Base-Catalyzed Degradation: Alkaline conditions are known to cause significant degradation of Levonorgestrel.[3] For this compound, epimerization at chiral centers adjacent to carbonyl groups is a possibility. The conjugated ketone system in the A-ring could also be susceptible to base-catalyzed rearrangements.

Oxidative Degradation

The allylic positions and the double bonds in this compound are prime targets for oxidation.

-

Peroxide-Induced Degradation: Treatment with hydrogen peroxide is expected to lead to the formation of epoxides at the 4(5) and 8(14) positions. Subsequent ring-opening of these epoxides can lead to a variety of diol and keto derivatives. The tertiary alcohol at C-17 is also susceptible to oxidation. Studies on similar compounds have shown significant degradation under oxidative stress.[3]

Photolytic Degradation

Steroids with conjugated systems are often susceptible to photodegradation.[4][5][6]

-

UV/Visible Light Exposure: The α,β-unsaturated ketone in the A-ring of this compound is a chromophore that can absorb UV radiation. This can lead to photochemical reactions such as isomerization, cyclization, or the formation of photoproducts through radical mechanisms. The extended conjugation provided by the 8(14)-double bond may alter the photolytic stability compared to Levonorgestrel.

Thermal Degradation

Thermal stress can induce degradation, particularly dehydration and isomerization reactions.[7] For this compound, the tertiary alcohol at C-17 is a likely site for thermal elimination of water.

Caption: Postulated degradation pathways for this compound under various stress conditions.

A Framework for Investigation: Forced Degradation Studies

A forced degradation study is an essential component of drug development, providing insights into the intrinsic stability of a molecule and aiding in the development of stability-indicating analytical methods.[8] The goal is to induce degradation to a limited extent (typically 5-20%) to generate the most likely degradation products without completely destroying the molecule.

Experimental Protocol: Forced Degradation of this compound

This protocol provides a starting point for the forced degradation studies. The concentrations and durations should be optimized based on preliminary experiments.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Incubate at 60°C for 2, 4, and 8 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

-

Keep at room temperature for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot and dilute with mobile phase.

-

-

Thermal Degradation:

-

Store the solid drug substance at 80°C for 7 days.

-

Dissolve a portion of the stressed solid in the mobile phase to obtain a concentration of 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the solid drug substance to UV light (254 nm and 365 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.

-

Dissolve a portion of the stressed solid in the mobile phase.

-

3. Sample Analysis:

-

Analyze all samples by a stability-indicating HPLC-UV method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

For identification of degradation products, collect fractions and subject them to LC-MS analysis.

Caption: A typical workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or in this case, the impurity, due to degradation. It should also be able to separate and quantify the degradation products.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for the analysis of steroids and their degradation products.[2][9][10]

4.1.1 Initial Chromatographic Conditions

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended to resolve the parent compound from its potentially more polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., around 240-250 nm) is suitable. A PDA detector will provide valuable spectral information for peak identification and purity assessment.[11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible results.

4.1.2 Method Validation

Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradation products. This is demonstrated by the resolution of the parent peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

The results of the forced degradation studies should be summarized in a clear and concise manner.

| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 N HCl, 60°C, 72h | |||

| 0.1 N NaOH, 60°C, 8h | |||

| 3% H2O2, RT, 72h | |||

| Heat, 80°C, 7 days | |||

| Photolytic (UV) | |||

| Photolytic (Visible) |

This table should be populated with the experimental data. The chromatograms from the stressed samples should be compared to that of an unstressed control to identify the degradation products. The mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products, should be close to 100%, indicating that all significant degradation products have been detected.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for investigating the degradation products and stability of this compound. By combining a theoretical understanding of its chemical reactivity with robust experimental design, researchers can elucidate its degradation pathways and develop a validated stability-indicating analytical method. This knowledge is critical for ensuring the quality, safety, and efficacy of Norgestrel-containing drug products.

Future work should focus on the isolation and structural elucidation of the major degradation products using techniques such as NMR and FT-IR spectroscopy. This will provide a complete picture of the degradation profile of this compound and contribute to a deeper understanding of the stability of steroidal drug substances and impurities.

References

-

Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. PubMed. [Link]

-

Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. [Link]

-

Finding of No Significant Impact. accessdata.fda.gov. [Link]

-

(PDF) Photocatalytic (UV-A/TiO2) and photolytic (UV-A) degradation of steroid hormones: Ethinyl Estradiol, Levonorgestrel, and Progesterone. ResearchGate. [Link]

-

Norgestrel 8(14)-Dehydro Impurity. Hemarsh Technologies. [Link]

-

Photocatalytic Degradation of Levonorgestrel by Sprayed ZnO Thin Films. IEEE Xplore. [Link]

-

(PDF) A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. ResearchGate. [Link]

-

Norgestrel And Ethinyl Estradiol Chemistry Review. accessdata.fda.gov. [Link]

-

(8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. PubChem. [Link]

-

RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. [Link]

-

Photodegradation of free estrogens driven by UV light. UCL Discovery. [Link]

-

A stability-indicating RP-HPLC method was developed and validated for the determination of Levonorgestrel in bulk dosage forms. International Journal of Pharmaceutics and Drug Analysis. [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

-

Photocatalytic removal of 17α-ethinylestradiol (EE2) and levonorgestrel (LNG) from contraceptive pill manufacturing plant waste. eScholarship@McGill. [Link]

-

Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management. [Link]

-

Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry. [Link]

Sources

- 1. Norgestrel 8(14)-Dehydro Impurity [hemarsh.com]

- 2. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpda.org [ijpda.org]

- 4. researchgate.net [researchgate.net]

- 5. Photocatalytic Degradation of Levonorgestrel by Sprayed ZnO Thin Films | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 10. allsciencejournal.com [allsciencejournal.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Formation Mechanism of 8(14)-Dehydro Norgestrel

Abstract